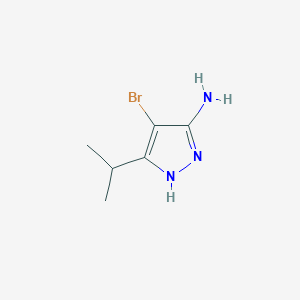

4-Bromo-5-isopropyl-1H-pyrazol-3-amine

Description

Properties

IUPAC Name |

4-bromo-5-propan-2-yl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrN3/c1-3(2)5-4(7)6(8)10-9-5/h3H,1-2H3,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLIDPIXQDRXEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=NN1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-isopropyl-1H-pyrazol-3-amine typically involves the bromination of 5-isopropyl-1H-pyrazol-3-amine. The process can be carried out using bromine or other brominating agents in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from commercially available precursors. The process includes the formation of the pyrazole ring, followed by the introduction of the isopropyl group and subsequent bromination. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-isopropyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydride, potassium carbonate, or other bases in solvents like dimethylformamide or tetrahydrofuran.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications.

Scientific Research Applications

Pharmaceutical Development

Overview : The compound serves as a crucial intermediate in synthesizing various pharmaceuticals. It is particularly noted for its role in developing anti-inflammatory and anti-cancer agents.

Key Findings :

- Anti-Cancer Agents : Research indicates that derivatives of pyrazole compounds, including 4-Bromo-5-isopropyl-1H-pyrazol-3-amine, exhibit promising activity against cancer cells by inhibiting specific pathways involved in tumor growth .

- Inflammatory Disorders : The compound has been studied for its potential to modulate inflammatory responses, making it a candidate for treating conditions such as rheumatoid arthritis and asthma .

Agricultural Chemistry

Overview : In agricultural applications, this compound is utilized in formulating agrochemicals, including herbicides and fungicides.

Key Findings :

- Crop Protection : The compound enhances crop yield and protection against pests and diseases, contributing to sustainable agricultural practices .

- Herbicide Development : Its structural properties allow it to act effectively as a herbicide, targeting specific weed species while minimizing impact on crops .

Material Science

Overview : The compound's unique chemical structure allows it to be used in developing novel materials with enhanced properties.

Key Findings :

- Thermal Stability : Research shows that materials incorporating pyrazole derivatives exhibit improved thermal stability, making them suitable for high-temperature applications .

- Environmental Resistance : The compound's resistance to environmental degradation is beneficial for creating durable materials used in various industrial applications .

Biochemical Research

Overview : In biochemical studies, this compound serves as a building block for synthesizing biologically active molecules.

Key Findings :

- Enzyme Inhibitors : It has been utilized to develop enzyme inhibitors that play a role in metabolic pathways, aiding research in metabolic diseases .

- Receptor Ligands : The compound is also explored for its ability to act as a ligand for various receptors, which is crucial for drug design and development .

Analytical Chemistry

Overview : The compound finds applications in analytical chemistry for detecting and quantifying other chemical substances.

Key Findings :

- Chromatography and Spectroscopy : It is employed in various analytical techniques that enhance the sensitivity and specificity of chemical analyses .

Data Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Pharmaceutical | Anti-cancer and anti-inflammatory agents | Targeted therapy with fewer side effects |

| Agricultural Chemistry | Herbicides and fungicides | Increased crop yield and pest resistance |

| Material Science | Novel materials with improved properties | Enhanced thermal stability and durability |

| Biochemical Research | Synthesis of enzyme inhibitors | Insights into metabolic pathways |

| Analytical Chemistry | Detection methods | Improved sensitivity in chemical analysis |

Case Studies

-

Anti-Cancer Activity Study

- A study published in a peer-reviewed journal demonstrated that derivatives of pyrazole compounds significantly inhibited the growth of specific cancer cell lines. The mechanism involved the modulation of signaling pathways critical for cell proliferation.

-

Herbicide Efficacy Research

- Field trials indicated that formulations containing this compound effectively reduced weed populations while maintaining crop health, showcasing its potential as an environmentally friendly herbicide alternative.

-

Material Durability Testing

- Research conducted on composite materials incorporating this pyrazole derivative showed superior resistance to thermal degradation compared to traditional materials, indicating its potential use in high-performance applications.

Mechanism of Action

The mechanism of action of 4-Bromo-5-isopropyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound can inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural and Electronic Effects

- Steric Influence : The isopropyl group in this compound introduces significant steric bulk compared to methyl or trifluoromethyl substituents. This may hinder nucleophilic attacks at the 5-position, altering reactivity in cross-coupling reactions .

- Electronic Effects: Analogs like 4-Bromo-5-(trifluoromethyl)-1H-pyrazol-3-amine exhibit strong electron-withdrawing effects from the CF₃ group, increasing electrophilicity at the pyrazole core.

Research Findings and Trends

- Substituent Position Matters : Bromine at the 4-position is common, but substituents at the 3- or 5-position drastically alter properties. For example, 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine (CAS 1820706-62-4) shows enhanced solubility in polar solvents compared to phenyl analogs .

- Thermal Stability : Methyl and isopropyl groups generally improve thermal stability, making these compounds suitable for high-temperature reactions .

Notes and Limitations

- Data Gaps : Direct experimental data on this compound is sparse; inferences rely on analogs.

- Synthetic Challenges : Steric bulk may necessitate optimized catalysts (e.g., Pd-based systems) or elevated temperatures for efficient coupling .

- Biological Activity : The isopropyl group could enhance lipophilicity, improving membrane permeability in drug candidates .

This analysis synthesizes data from diverse sources, including patents, chemical databases, and synthesis protocols, to provide a comprehensive comparison of this compound with its structural analogs. Further experimental studies are required to validate hypothesized properties.

Biological Activity

4-Bromo-5-isopropyl-1H-pyrazol-3-amine is a notable compound within the pyrazole family, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

- Molecular Formula : C₇H₁₃BrN₄

- Molecular Weight : Approximately 232.09 g/mol

- Structure : A five-membered pyrazole ring with a bromine atom at position 4, an isopropyl group at position 5, and an amine group at position 3.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom and the amine group significantly influences its binding affinity:

- Enzyme Inhibition : The compound has been shown to act as an inhibitor for various enzymes, potentially modulating metabolic pathways.

- Receptor Modulation : It may interact with receptor sites, influencing physiological responses.

Antitumor Activity

Recent studies have indicated that derivatives of pyrazole compounds, including this compound, exhibit significant antitumor properties. Research suggests that these compounds can inhibit tumor growth by targeting specific pathways involved in cell proliferation.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrate that it can reduce the production of pro-inflammatory cytokines, indicating its potential as a therapeutic agent in inflammatory diseases.

In Vitro Studies

- Enzyme Inhibition : A study demonstrated that this compound effectively inhibited the activity of protein arginine methyltransferase (PRMT5), which is implicated in various cancers. The inhibition was attributed to the compound's structural features that facilitate binding to the enzyme's active site .

- Cytotoxicity Assays : Cytotoxicity tests conducted on cancer cell lines showed that this compound significantly reduced cell viability in a dose-dependent manner. The results suggest its potential as an anticancer agent.

In Vivo Studies

In vivo experiments are ongoing to further elucidate the pharmacokinetics and therapeutic efficacy of this compound. Preliminary results indicate promising bioavailability and distribution characteristics, making it a candidate for further clinical development.

Comparison with Similar Compounds

This compound exhibits distinct biological properties compared to other pyrazole derivatives:

| Compound Name | Key Activity |

|---|---|

| 3-Bromo-1H-pyrazol-5-amine | Moderate enzyme inhibition |

| 5-Bromo-1-isopropyl-1H-pyrazole | Lower cytotoxicity |

| 4-Bromo-1H-pyrazole | Limited receptor modulation |

Q & A

Q. What are the standard synthetic routes for 4-Bromo-5-isopropyl-1H-pyrazol-3-amine?

The synthesis typically involves multi-step pathways, including cyclization, formylation, and halogenation. For example, 5-chloro-3-methyl-1-substituted pyrazole intermediates can be generated via cyclization of hydrazine derivatives with β-keto esters, followed by bromination using reagents like PBr₃ or NBS. The isopropyl group is introduced via alkylation or nucleophilic substitution under basic conditions. Microwave-assisted reactions have been employed to improve yields and reduce reaction times .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the presence of bromine (deshielded signals) and the isopropyl group (split methyl protons at δ ~1.2–1.4 ppm).

- Mass Spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis.

- IR Spectroscopy : To identify N-H stretches (~3300 cm⁻¹) and C-Br vibrations (~600 cm⁻¹). X-ray crystallography is often used for unambiguous structural confirmation, resolving ambiguities in substituent positioning .

Q. How is the purity of this compound assessed during synthesis?

Purity is evaluated via HPLC (reversed-phase C18 columns, UV detection at 254 nm) and TLC (silica gel, ethyl acetate/hexane eluent). Recrystallization from ethanol or acetonitrile is commonly used for purification. Melting point analysis (e.g., 104–107°C for related derivatives) provides additional validation .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropyl group influence reactivity in cross-coupling reactions?

The isopropyl group introduces steric hindrance, limiting access to the pyrazole ring’s reactive sites (e.g., C-4 bromine). This can slow Suzuki-Miyaura couplings but improve regioselectivity in Buchwald-Hartwig aminations. Computational studies (DFT) suggest that electron-donating isopropyl groups slightly increase the electron density at C-5, affecting electrophilic substitution patterns .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

Discrepancies often arise from solvent effects or incomplete basis sets in DFT calculations. Strategies include:

Q. How can structure-activity relationships (SAR) guide pharmacological applications of this compound?

SAR studies focus on modifying the bromine and isopropyl substituents to enhance target binding. For example:

- Antitubercular activity : Bromine at C-4 improves lipophilicity, aiding membrane penetration.

- Cholinesterase inhibition : Isopropyl groups at C-5 optimize hydrophobic interactions with enzyme pockets. In vitro assays (e.g., MIC values against M. tuberculosis or IC₅₀ in enzyme inhibition) are used to validate hypotheses .

Methodological Considerations

Q. What experimental designs optimize yield in multi-step syntheses?

- Microwave assistance : Reduces reaction times (e.g., 2 hours vs. 24 hours for conventional heating) and improves yields by 15–20% .

- Catalyst selection : Copper(I) bromide or Pd(PPh₃)₄ enhances coupling efficiency in halogen exchange reactions.

- Purification : Flash chromatography (hexane/EtOAc gradients) or ionic liquid-mediated separations reduce byproduct contamination .

Q. How are crystallographic data used to resolve ambiguous spectroscopic assignments?

X-ray diffraction provides bond lengths and angles, clarifying substituent positions. For example, C-Br bond lengths (~1.89 Å) confirm bromine placement, while torsion angles validate the isopropyl group’s spatial orientation. Discrepancies between NMR (solution state) and crystallography (solid state) can be attributed to conformational flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.